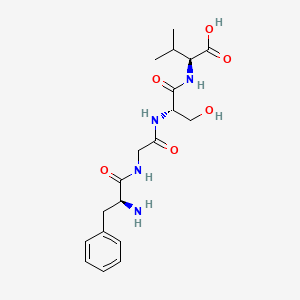![molecular formula C13H16BrF2N B14233955 3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine CAS No. 820972-08-5](/img/structure/B14233955.png)
3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine is a synthetic organic compound characterized by its unique structural features It contains an azetidine ring, which is a four-membered nitrogen-containing ring, and is substituted with a 3-bromo-5-fluorophenyl group, a 2-fluoro-2-methylpropyl group, and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-bromo-5-fluorophenyl precursor, which can be synthesized through halogenation reactions. The next step involves the introduction of the 2-fluoro-2-methylpropyl group through nucleophilic substitution reactions. Finally, the azetidine ring is formed via cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency. The industrial process also emphasizes safety, cost-effectiveness, and environmental considerations.
化学反応の分析
Types of Reactions
3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or silver nitrate (AgNO₃) in ethanol can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted azetidine derivatives.
科学的研究の応用
3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-bromo-5-fluorophenyl derivatives: These compounds share the 3-bromo-5-fluorophenyl group and may have similar chemical properties.
Azetidine derivatives: Compounds containing the azetidine ring structure, such as 3-azetidinone, exhibit similar reactivity and applications.
Uniqueness
3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both bromine and fluorine atoms, along with the azetidine ring, makes it a versatile compound for various applications.
特性
CAS番号 |
820972-08-5 |
|---|---|
分子式 |
C13H16BrF2N |
分子量 |
304.17 g/mol |
IUPAC名 |
3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine |
InChI |
InChI=1S/C13H16BrF2N/c1-13(2,16)12(9-6-17-7-9)8-3-10(14)5-11(15)4-8/h3-5,9,12,17H,6-7H2,1-2H3/t12-/m1/s1 |
InChIキー |
CTZXGXMZOODCPM-GFCCVEGCSA-N |
異性体SMILES |
CC(C)([C@@H](C1CNC1)C2=CC(=CC(=C2)Br)F)F |
正規SMILES |
CC(C)(C(C1CNC1)C2=CC(=CC(=C2)Br)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane](/img/structure/B14233872.png)
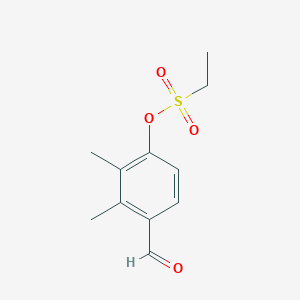


![Benzo[b]thiophen-6-amine, N-(3,4-dimethoxyphenyl)-2,3,5-trimethyl-](/img/structure/B14233882.png)
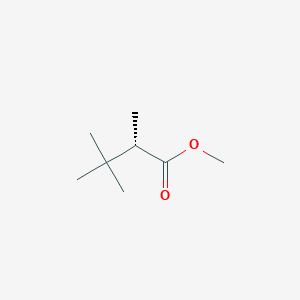



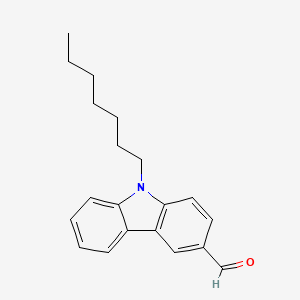
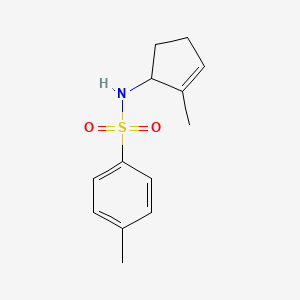
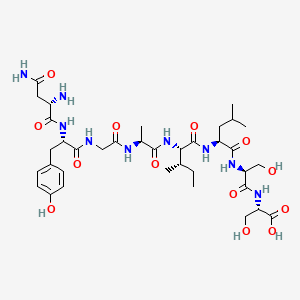
![N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine](/img/structure/B14233930.png)
